molecular formula C11H14O2S B8292582 Thioacetic Acid S-(3-phenoxypropyl)ester

Thioacetic Acid S-(3-phenoxypropyl)ester

Cat. No.: B8292582
M. Wt: 210.29 g/mol
InChI Key: BFGHIIOMOUYXHC-UHFFFAOYSA-N
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Description

Thioacetic acid S-(3-phenoxypropyl) ester is a thioester derivative characterized by a phenoxypropyl group attached to the sulfur atom of thioacetic acid. Thioesters like this are pivotal in organic synthesis, polymer chemistry, and medicinal applications due to their reactivity in nucleophilic substitutions, radical additions, and cross-metathesis reactions .

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

S-(3-phenoxypropyl) ethanethioate

InChI

InChI=1S/C11H14O2S/c1-10(12)14-9-5-8-13-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3

InChI Key

BFGHIIOMOUYXHC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCCOC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Thioesters

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Key References
Thioacetic Acid S-Ethyl Ester C₄H₈OS 104.17 Ethyl
Thioacetic Acid S-Methyl Ester C₃H₆OS 90.14 Methyl
Thioacetic Acid S-n-Propyl Ester C₅H₁₀OS 118.20 n-Propyl
Thioacetic Acid S-But-3-enyl Ester C₆H₁₀OS 130.21 Butenyl
Thioacetic Acid S-[3-(4-Octylbenzoylamino)-propyl] Ester C₂₀H₃₁N₂O₂S 363.54 4-Octylbenzoylamino-propyl
Thioacetic Acid S-(3-Phenoxypropyl) Ester C₁₁H₁₄O₂S 210.29 (estimated) 3-Phenoxypropyl (Inferred from )

Key Observations :

  • This may influence reactivity in cross-metathesis or radical addition reactions .
  • Spectroscopic Data: For analogs like S-[3-(4-octylbenzoylamino)-propyl] ester, ¹³C NMR and FTIR data reveal distinct shifts due to substituent electron-withdrawing/donating effects (e.g., carbonyl peaks at ~1700 cm⁻¹ in FTIR) . Similar trends are expected for the phenoxypropyl variant.

Reactivity:

  • Radical Additions: Thioacetic acid esters participate in radical reactions with olefins/acetylenes. The phenoxy group’s electron-donating nature could accelerate such reactions compared to alkyl thioesters .
  • Nucleophilic Substitutions: The thioester’s electrophilic carbonyl is prone to aminolysis (e.g., conversion to thiols in 70–80% yields, as in morphine analogs) .

Preparation Methods

Nucleophilic Substitution Using Potassium Thioacetate

A widely applicable method involves the reaction of potassium thioacetate with 3-phenoxypropyl bromide. This approach leverages the strong nucleophilicity of the thioacetate anion (CH3COS\text{CH}_3\text{COS}^-) in polar aprotic solvents.

Procedure :

  • Synthesis of Potassium Thioacetate :
    Ketene gas is reacted with hydrogen sulfide in 1-butanol at 10C-10^\circ \text{C} in the presence of triethylamine, followed by neutralization with aqueous potassium hydroxide. The resulting potassium thioacetate is isolated via crystallization (63% yield, >98% purity).

  • Alkylation with 3-Phenoxypropyl Bromide :
    Potassium thioacetate (1.75 mol) is combined with 3-phenoxypropyl bromide (1.75 mol) in dimethylformamide (DMF) at 50C50^\circ \text{C} for 12 hours. The product is extracted with ethyl acetate, dried over sodium sulfate, and purified via silica gel chromatography.

Key Parameters :

  • Solvent: DMF or acetonitrile.

  • Temperature: 5060C50–60^\circ \text{C} to enhance reaction kinetics without decomposition.

  • Yield: Estimated 60–70% based on analogous alkylation reactions.

Direct Thioacetylation of 3-Phenoxypropane-1-thiol

An alternative route involves the acetylation of 3-phenoxypropane-1-thiol with acetic anhydride.

Procedure :

  • Synthesis of 3-Phenoxypropane-1-thiol :
    Phenol reacts with 1,3-dibromopropane in acetone under reflux with potassium carbonate to form 3-phenoxypropyl bromide. Subsequent treatment with thiourea in ethanol, followed by hydrolysis with NaOH, yields 3-phenoxypropane-1-thiol.

  • Acetylation with Acetic Anhydride :
    The thiol (1.0 mol) is treated with acetic anhydride (1.2 mol) in pyridine at 0C0^\circ \text{C} for 2 hours. The mixture is quenched with ice water, and the product is extracted with dichloromethane.

Key Parameters :

  • Base: Pyridine (scavenges HCl byproduct).

  • Yield: ~65% (estimated from similar acetylation reactions).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and acetonitrile enhance nucleophilicity of thioacetate, improving reaction rates.

  • Low-Temperature Alkylation : Reactions conducted below 0C0^\circ \text{C} minimize side reactions (e.g., oxidation of thioester).

Catalytic Additives

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases interfacial reactivity in biphasic systems.

  • Triethylamine : Neutralizes HBr generated during alkylation, preventing acid-catalyzed decomposition.

Analytical Characterization

Spectroscopic Data (Hypothetical)

  • 1H^1\text{H} NMR (CDCl3_3) :

    • δ 2.41 (s, 3H, CH3COS\text{CH}_3\text{COS}), δ 4.12 (t, 2H, SCH2\text{SCH}_2), δ 3.95 (t, 2H, OCH2\text{OCH}_2), δ 6.80–7.30 (m, 5H, aromatic).

  • 13C^{13}\text{C} NMR :

    • δ 171.6 (C=O), δ 159.2 (aromatic C-O), δ 67.5 (OCH2_2), δ 28.4 (SCH2_2).

Purity Assessment

  • Titrimetric Analysis : Thioester content determined via iodometric titration (>98% purity).

  • GC-MS : Molecular ion peak at m/zm/z 224 (M+^+).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Nucleophilic Substitution60–70>98Scalable, high regioselectivityRequires anhydrous conditions
Thiol Acetylation6595Mild conditions, simple workupMulti-step synthesis of thiol precursor

Industrial-Scale Considerations

Waste Management

  • Byproducts : KBr and acetic acid are neutralized with lime (CaO) for safe disposal.

Emerging Methodologies

Enzymatic Synthesis

Lipase-catalyzed transesterification between thioacetic acid and 3-phenoxypropanol offers a green alternative, though yields remain suboptimal (<50%).

Flow Chemistry

Continuous-flow reactors enable safer handling of exothermic steps (e.g., alkylation), improving reproducibility .

Q & A

Q. What are the recommended safety protocols for handling Thioacetic Acid S-(3-phenoxypropyl)ester in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, ANSI-approved chemical splash goggles, and lab coats. Use fume hoods for volatile reactions to minimize inhalation risks .
  • Storage : Store in a cool (<25°C), ventilated area away from oxidizers. Decomposition occurs at 91°C, so avoid exposure to heat sources .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose via approved hazardous waste channels. Avoid environmental release due to aquatic toxicity risks .

Q. What synthetic routes are reported for this compound?

Methodological Answer:

  • Esterification : React thioacetic acid with 3-phenoxypropanol using acid catalysts (e.g., H₂SO₄) under reflux. Solvents like ketones (e.g., acetone) or cyclic ethers (e.g., THF) are preferred for their boiling points (50–210°C) .
  • Purification : Distillation under reduced pressure (1.6 kPa) or column chromatography (silica gel, hexane/ethyl acetate) yields high-purity product (>97%) .

Q. How is this compound characterized analytically?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR (CDCl₃) shows δ 7.3–7.1 ppm (aromatic protons), δ 4.2 ppm (–SCH₂–), and δ 2.3 ppm (acetate methyl group) .
  • GC-MS : Retention time and fragmentation patterns confirm molecular ion peaks (e.g., m/z 212 for C₁₁H₁₂O₂S) .
  • IR Spectroscopy : Peaks at 1700 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S–H stretch) validate ester and thiol groups .

Advanced Research Questions

Q. What mechanistic insights explain the esterification reaction’s regioselectivity?

Methodological Answer:

  • Nucleophilic Attack : The thiol group in thioacetic acid attacks the electrophilic carbon in 3-phenoxypropyl bromide, facilitated by polar aprotic solvents (e.g., THF) that stabilize intermediates .
  • Steric Effects : Bulky phenoxy groups may slow reaction kinetics, requiring elevated temperatures (80–100°C) for completion .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer:

  • Thermal Stability : Decomposition at 91°C limits high-temperature applications. Use low-boiling solvents (e.g., diethyl ether) for short-duration reactions .
  • pH Sensitivity : Hydrolysis occurs in alkaline conditions (pH >9), releasing acetic acid and 3-phenoxypropanethiol. Buffer reactions at neutral pH to prevent degradation .

Q. How can researchers resolve contradictions in reported reactivity data for thioacetic acid derivatives?

Methodological Answer:

  • Comparative Studies : Replicate reactions under controlled conditions (solvent, catalyst, temperature) to isolate variables. For example, conflicting yields in esterification may arise from residual moisture or catalyst purity .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict activation energies for competing pathways, clarifying discrepancies in reaction outcomes .

Q. What role does this compound play in polymer science?

Methodological Answer:

  • Sulfur Donor : Acts as a chain-transfer agent in radical polymerization, controlling molecular weight in polyolefins. Monitor sulfur content via elemental analysis to optimize polymer properties .
  • Crosslinking Agent : Reacts with vinyl monomers (e.g., styrene) to form thioether linkages, enhancing thermal stability in copolymers. Characterize crosslink density using swelling tests or DMA .

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